molecular formula C10H18Si2 B1295365 1,4-Bis(trimethylsilyl)-1,3-butadiyne CAS No. 4526-07-2

1,4-Bis(trimethylsilyl)-1,3-butadiyne

Cat. No. B1295365
CAS RN: 4526-07-2
M. Wt: 194.42 g/mol
InChI Key: LBNVCJHJRYJVPK-UHFFFAOYSA-N
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Description

1,4-Bis(trimethylsilyl)-1,3-butadiyne is a versatile organosilicon compound that has been extensively studied due to its utility in various chemical reactions. It serves as a precursor for the synthesis of a wide range of organometallic compounds and has been employed in numerous synthetic transformations, including hydrosilylation, carbometallation, and polymerization processes .

Synthesis Analysis

The synthesis of 1,4-bis(trimethylsilyl)-1,3-butadiyne and its derivatives has been achieved through different methodologies. For instance, it has been used as a starting material for the generation of unsymmetrically substituted conjugated diynes, which are valuable intermediates in organic synthesis . Additionally, its reactivity with trimethylaluminium in the presence of various metal dichloride catalysts has been explored to produce selectively substituted alkenylaluminium intermediates .

Molecular Structure Analysis

The molecular structure of 1,4-bis(trimethylsilyl)-1,3-butadiyne has been investigated using gas electron diffraction and ab initio calculations. These studies have provided insights into the conformational flexibility of the molecule, indicating that the linear fragment of the molecule exhibits considerable flexibility compared to related compounds .

Chemical Reactions Analysis

1,4-Bis(trimethylsilyl)-1,3-butadiyne participates in a variety of chemical reactions. It has been used as a strong salt-free reductant for generating low-valent early transition metals with electron-donating ligands . The hydrosilylation of this compound has been studied with different catalysts, leading to the formation of various silyl-substituted butadienes and butenynes . Moreover, its double silylation with disilanes using a palladium catalyst has been reported, which allows for selective functionalization at specific positions of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-bis(trimethylsilyl)-1,3-butadiyne are closely related to its reactivity in chemical reactions. Its electron-rich nature makes it a potent reductant and a reactive intermediate for various transformations. The steric effects of the trimethylsilyl groups play a significant role in directing the regioselectivity of reactions involving this compound . Additionally, the compound's ability to undergo stereospecific polymerization has been demonstrated, leading to the formation of polymers with defined stereochemistry .

Scientific Research Applications

Synthesis and Chemical Properties 1,4-Bis(trimethylsilyl)-1,3-butadiyne (BTMSBD) is primarily used as a chemical intermediate in the synthesis of various organic and organometallic compounds. Its synthesis and fundamental properties are detailed in studies like those by Jones et al. (2003) and Bock & Low (2017), which explore its preparation and safety aspects in laboratory settings. These studies highlight BTMSBD as a versatile building block in organic chemistry, particularly for introducing butadiyne motifs into complex structures (Jones et al., 2003); (Bock & Low, 2017).

Molecular Structure and Spectra The molecular structure of BTMSBD has been examined using methods like gas electron diffraction and ab initio calculations. Trætteberg et al. (2001) conducted a detailed study on its structure and vibrational spectra, providing insights into its molecular flexibility and energetics, which are crucial for understanding its reactivity in various chemical reactions (Trætteberg et al., 2001).

Carbometallation Reactions BTMSBD is notable for its involvement in carbometallation reactions. Studies by Kusumoto, Nishide, & Hiyama (1985, 1990) explore its reactivity with agents like trimethylaluminium, leading to the formation of alkenylaluminium intermediates. These intermediates are significant for synthesizing various organic compounds with potential applications in material science and drug development (Kusumoto, Nishide, & Hiyama, 1985); (Kusumoto, Nishide, & Hiyama, 1990).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable solid .

properties

IUPAC Name

trimethyl(4-trimethylsilylbuta-1,3-diynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNVCJHJRYJVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196455
Record name 1,4-Bis(trimethylsilyl)-1,3-butadiyne
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(trimethylsilyl)-1,3-butadiyne

CAS RN

4526-07-2
Record name 1,4-Bis(trimethylsilyl)-1,3-butadiyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004526072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Bis(trimethylsilyl)-1,3-butadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Bis(trimethylsilyl)-1,3-butadiyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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